(2-(Pyridin-4-yl)cyclopropyl)methanamine
Description
(2-(Pyridin-4-yl)cyclopropyl)methanamine is a cyclopropane-containing compound featuring a pyridine ring at the 4-position of the cyclopropane moiety and a primary amine group on the adjacent carbon. This structure confers rigidity and conformational constraint, making it valuable in medicinal chemistry for targeting enzymes or receptors with precise spatial requirements. The pyridin-4-yl group enhances binding affinity to aromatic pockets in biological targets, while the cyclopropane ring improves metabolic stability compared to linear analogs .
Key physicochemical properties include:
- Molecular Formula: C9H11N2
- Molecular Weight: 147.20 g/mol
- logP (Predicted): 1.2–1.5 (moderate lipophilicity)
- Solubility: Freely soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water; hydrochloride salts improve aqueous solubility .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2-pyridin-4-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-6-8-5-9(8)7-1-3-11-4-2-7/h1-4,8-9H,5-6,10H2 |
InChI Key |
QOSIJFXSFVCGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=NC=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several cyclopropane-pyridine derivatives, differing in substituent positions, functional groups, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Pyridine Substitution Position :
- Pyridin-4-yl (target compound): Optimal for π-π stacking in flat binding pockets (e.g., PDE10A) .
- Pyridin-2-yl (): Favors hydrogen bonding with polar residues, enhancing selectivity for PDE10A over PDE3B .
Functional Group Modifications :
- Fluorine (): Reduces CYP-mediated metabolism, extending half-life .
- Trifluoromethyl (): Increases lipophilicity (logP ~2.1) and target affinity (ALK IC50 < 10 nM) .
Salt Forms: Dihydrochloride salts (): Improve aqueous solubility (>50 mg/mL) for intravenous formulations .
Biological Activity :
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